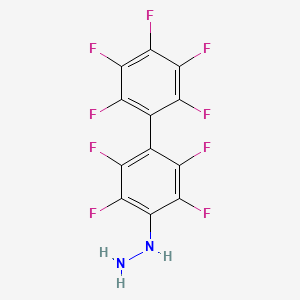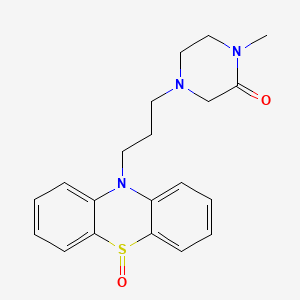
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- is a complex organic compound that belongs to the class of piperazinones. Piperazinones are heterocyclic compounds containing a piperazine ring with a ketone group. This particular compound is notable for its phenothiazine moiety, which is a tricyclic structure with sulfur and nitrogen atoms. The presence of the phenothiazine group imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of biocatalytic methods, such as amine transaminase-mediated synthesis, has also been explored for the production of optically pure piperazinones . These methods offer advantages in terms of stereoselectivity and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group in the piperazinone ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols.
Aplicaciones Científicas De Investigación
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s phenothiazine moiety is known for its biological activity, including antimicrobial and antipsychotic properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- involves its interaction with various molecular targets. The phenothiazine moiety can interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, providing neuroprotective benefits.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler analog with a similar piperazine ring structure but lacking the phenothiazine moiety.
1,4-Diazepane: Another heterocyclic compound with a similar ring structure but different functional groups.
Phenothiazine: The parent compound of the phenothiazine moiety, known for its antipsychotic properties.
Uniqueness
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- is unique due to the combination of the piperazinone ring and the phenothiazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
102763-34-8 |
|---|---|
Fórmula molecular |
C20H23N3O2S |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
1-methyl-4-[3-(5-oxophenothiazin-10-yl)propyl]piperazin-2-one |
InChI |
InChI=1S/C20H23N3O2S/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)26(25)19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3 |
Clave InChI |
HMNGOQVJVAHHRJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1=O)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
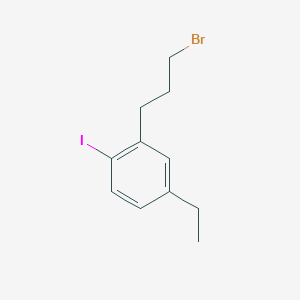
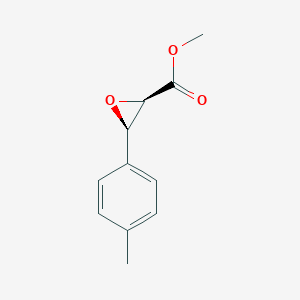


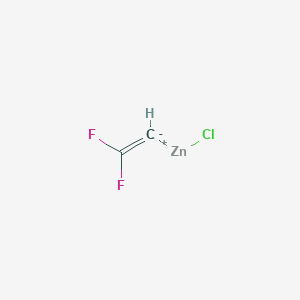
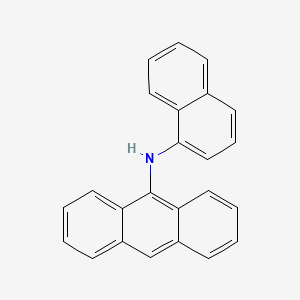

![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
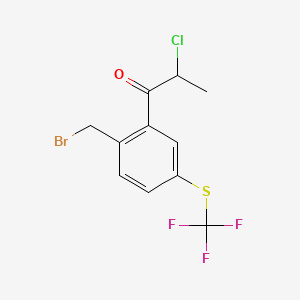
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)

